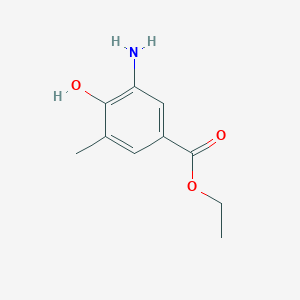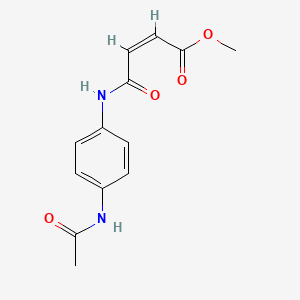
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H28N4O4S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The chemical compound has closely related analogues that have been the subject of various research studies focusing on synthesis and reactivity. For example, studies have explored the 1,3-dipolar cycloaddition reactions involving sulfonyl pyrazolines and diazoalkanes to synthesize optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones, highlighting the utility of sulfonyl groups in facilitating these reactions with high yields and retention of configuration (Cruz et al., 2009). Similarly, research on Ugi multicomponent reactions followed by intramolecular nucleophilic substitution has provided a pathway to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a versatile method for constructing complex diazepane systems with high efficiency (Banfi et al., 2007).
Structural and Mechanistic Insights
Further research has focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, offering insights into regioselective strategies for constructing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which serve as intermediates in the production of pyrazolo[1,5-a][1,4]diazepin-4-ones. These studies have advanced our understanding of the mechanisms underlying oxirane ring-opening and direct cyclization processes (Dzedulionytė et al., 2022).
Potential for Therapeutic Applications
Although the direct applications of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane in therapeutic contexts were not explicitly found in the research literature, the study of related sulfonyl-containing compounds suggests a potential for developing novel therapeutic agents. For instance, compounds with sulfonyl pyrazoline structures have been evaluated for their antioxidant activity, indicating that modifications of the sulfonyl group on pyrazoline rings could influence biological activity (Lavanya et al., 2014).
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-14-11-15(2)17(4)19(16(14)3)29(26,27)23-8-6-7-22(9-10-23)28(24,25)18-12-20-21(5)13-18/h11-13H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXTIBTJFBFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796573.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)
![3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796582.png)
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)


